molecular formula C8H10OS B1595092 2-(Ethylthio)phenol CAS No. 29549-60-8

2-(Ethylthio)phenol

Cat. No.: B1595092
CAS No.: 29549-60-8
M. Wt: 154.23 g/mol
InChI Key: CSJBSYKCAKKLKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylthio)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an ethylthiol group. The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of phenol with ethylthiol in the presence of a catalyst. The process involves heating the reactants to a high temperature to achieve the desired substitution. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethylthio group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylphenol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

2-(Ethylthio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. It also influences various cell signaling pathways and gene expression, contributing to its biological effects. For instance, it has been shown to up-regulate heat shock proteins and down-regulate pro-apoptotic proteins, providing gastroprotective effects .

Comparison with Similar Compounds

    Phenol: Lacks the ethylthio group, making it less hydrophobic and less reactive in certain substitution reactions.

    Thiophenol: Contains a thiol group instead of an ethylthio group, leading to different reactivity and applications.

    2-(Methylthio)phenol: Similar structure but with a methylthio group, resulting in different physical and chemical properties.

Uniqueness: 2-(Ethylthio)phenol is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJBSYKCAKKLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067479
Record name Phenol, 2-(ethylthio)-
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29549-60-8
Record name 2-(Ethylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29549-60-8
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Record name Phenol, 2-(ethylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(ethylthio)-
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Record name Phenol, 2-(ethylthio)-
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Record name 2-(ethylthio)phenol
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Record name 2-(ETHYLTHIO)PHENOL
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Synthesis routes and methods I

Procedure details

A mixture of phenol (87.5 g, 0.93 moles), xylene (100 ml), and zirconium tetrachloride (6.0 g, 0.026 moles) was heated to reflux under a slow nitrogen stream. The xylene was distilled through a 10 inch Vigreux column. The distillation was continued over a 2 hour period until the reaction mixture reached 177° C. Approximately 10 g of phenol was distilled with the xylene. The reaction mass was cooled to 150° C., and ethyl disulfide (62.0 g, 0.50 moles) was added. The reaction mixture was heated to 152° C., then heated slowly over a 5 hour period to 180° C., and finally held at 180° C. for an additional 10 hours. Ethyl mercaptan was removed continuously by distillation. The reaction mixture was cooled to 100° C., then vacuum distilled at 100 mm mercury until the pot temperature reached 200° C. to give 70.8 g of distillate. GC analysis indicated the distillate contained 34.0 g of ortho-(ethylthio)phenol (44% yield).
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Zirconium tetrachloride (23.4 g, 0.1 mole) was added to phenol (141.2 g, 1.5 moles). The mixture was slowly heated to 156° C. under nitrogen and maintained at this temperature overnight while allowing HCl to escape. The mixture was cooled to ca. 100° C. and ethyl disulfide (122.3 g, 1 mole) was added. The mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 7 hours during which temperature slowly increased to 198° C. Distillation of the mixture at 0.4 mm mercury to a maximum head temperature of 101° C. yielded 134.7 g of distillate. GC analysis indicated the distillate contained 53.4 g of phenol (38% recovered) and 63.7 g of ortho-(ethylthio)phenol (41% yield). Fractional distillation through a 5 inch Vigreux column yielded, after removal of phenol, a main fraction of 99.2% pure ortho-(ethylthio)phenol distilling at 125°-127° C. at 30 mm mercury.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53.4 g
Type
reactant
Reaction Step Four
Quantity
141.2 g
Type
reactant
Reaction Step Five
Quantity
23.4 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To phenol (35.3 g, 0.37 moles) was added 10.6 g of zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.025 mole) and 10.8% free n-propanol. The mixture was distilled at atmospheric pressure removing n-propanol. Ethyl disulfide (30.6 g, 0.25 moles) was added, and the mixture was heated under nitrogen while ethyl mercaptan was removed continuously by distillation. Heating was continued for a total of 6.5 hours during which temperature slowly increased to 200° C. Distillation of the mixture at 0.5 mm mercury to a maximum head temperature of 84° C. yielded 31.7 g of distillate. GC analysis indicated the distillate contained 12.4 g of phenol (35% recovered) and 15.9 g of ortho-(ethylthio)phenol (41% yield).
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
catalyst
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
Name
zirconium
Quantity
0.025 mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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